4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine
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Overview
Description
4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine is a chemical compound that features a morpholine ring substituted with a 3-chloro-5-fluorobenzoyl group and two methyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of 3-Chloro-5-fluorobenzoyl chloride: This intermediate is prepared by reacting 3-chloro-5-fluorobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Acylation of 2,6-dimethylmorpholine: The 3-chloro-5-fluorobenzoyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products include various substituted benzoyl derivatives.
Oxidation: Products include oxidized morpholine derivatives.
Reduction: Products include reduced benzoyl derivatives.
Hydrolysis: Products include 3-chloro-5-fluorobenzoic acid and 2,6-dimethylmorpholine.
Scientific Research Applications
4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluorobenzoyl chloride: A precursor in the synthesis of the target compound.
4-(3-Chloro-5-fluorobenzoyl)benzoic acid: Another derivative with similar structural features.
3-Chloro-5-fluorobenzoic acid:
Uniqueness
4-(3-Chloro-5-fluorobenzoyl)-2,6-dimethylmorpholine is unique due to the presence of both chloro and fluoro substituents on the benzoyl group, combined with the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15ClFNO2 |
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Molecular Weight |
271.71 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C13H15ClFNO2/c1-8-6-16(7-9(2)18-8)13(17)10-3-11(14)5-12(15)4-10/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
WMCPYWSJLXMKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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